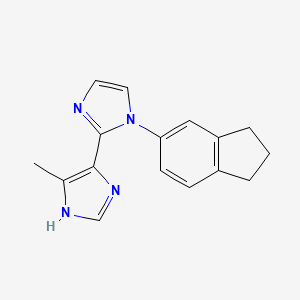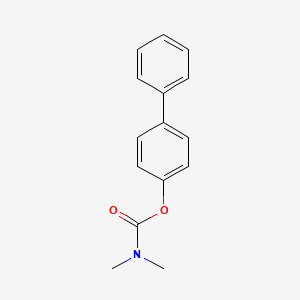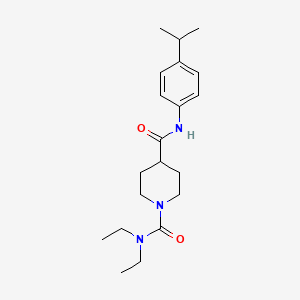![molecular formula C19H25N3O3 B5331213 (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that plays a crucial role in various cellular processes, including immune response, platelet activation, and B-cell receptor signaling.
Mecanismo De Acción
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol inhibits the activity of SYK, a protein that plays a crucial role in various cellular processes, including immune response, platelet activation, and B-cell receptor signaling. By inhibiting SYK, TAK-659 blocks the downstream signaling pathways that lead to inflammation, autoimmune responses, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol are primarily related to its inhibition of SYK. By blocking SYK activity, TAK-659 reduces inflammation, autoimmune responses, and tumor growth. It has also been shown to inhibit platelet activation and aggregation, which may have potential therapeutic applications in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its selectivity towards SYK. This allows researchers to study the specific effects of inhibiting SYK without affecting other cellular processes. However, one of the limitations of using TAK-659 is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is to study its therapeutic potential in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate the effects of TAK-659 on other cellular processes and signaling pathways. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of the compound.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol involves a series of chemical reactions. The starting material for this synthesis is 3-indolepropanoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-morpholin-4-yl-pyrrolidine-2,5-dione to obtain the desired product. The yield of the synthesis method is 45%, and the purity of the compound is 99.5%.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting tumor growth and metastasis in various cancer models. It has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18-13-22(12-17(18)21-7-9-25-10-8-21)19(24)6-5-14-11-20-16-4-2-1-3-15(14)16/h1-4,11,17-18,20,23H,5-10,12-13H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIKZBFRXCQLE-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)
![ethyl [(8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B5331168.png)



![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)